7,15-Diazadispiro[5.1.5.3]hexadecane
Description
7,15-Diazadispiro[5.1.5.3]hexadecane is a nitrogen-containing spirocyclic compound characterized by two fused spiro rings with nitrogen atoms at positions 7 and 13. Its structure allows for diverse functionalization, particularly at the 14-position, where substituents such as methyl or phenylmethyl groups are common . This compound has garnered attention for its application as a UV stabilizer in synthetic polymers (e.g., polyolefins, polyesters) due to its ability to mitigate photodegradation and thermal decomposition. Typical usage concentrations range from 0.01% to 5% by weight, depending on the polymer matrix .
Properties
IUPAC Name |
7,15-diazadispiro[5.1.58.36]hexadecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-3-7-13(8-4-1)11-15-12-14(16-13)9-5-2-6-10-14/h15-16H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSPIRSWAQIPSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC3(N2)CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574122 | |
| Record name | 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21430-14-8 | |
| Record name | 7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,15-Diazadispiro[5.1.5.3]hexadecane involves the reduction of bis-(1-cyanocyclohexyl)-amine using lithium aluminum hydride (LAH). This reduction yields a mixture of the desired compound and its derivatives. For the exclusive preparation of this compound, the bis-(1-cyanocyclohexyl)-amine is treated with concentrated sulfuric acid to produce the corresponding 14,16-dioxohexadecane, which is then reduced with LAH .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically follows the laboratory procedures mentioned above. Scaling up these methods would require optimization of reaction conditions to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 7,15-Diazadispiro[5.1.5.3]hexadecane undergoes several types of reactions, primarily involving its sterically hindered nitrogen atoms. These reactions include:
Substitution Reactions: The compound can form derivatives such as 7-cyano-, 7-nitroso-, 7-sulfenyl-, and 7-chloro-derivatives.
Addition Reactions: The 14-imino derivative of the compound reacts with carbodiimides and isothiocyanates to form 1:1 adducts.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as cyanogen bromide, nitrosyl chloride, sulfur dichloride, and chlorine are used under controlled conditions to achieve the desired substitutions.
Addition Reactions: Carbodiimides and isothiocyanates are used to form adducts with the 14-imino derivative.
Major Products: The major products formed from these reactions include various substituted derivatives of 7,15-Diazadispiro[515
Scientific Research Applications
Chemistry: 7,15-Diazadispiro[5.1.5.3]hexadecane is used as a starting material for theoretical studies and the synthesis of stable free radicals. Its unique structure makes it a valuable compound for studying steric effects and reactivity in organic chemistry .
Biology and Medicine: The compound’s derivatives have potential applications in pharmacology due to their unique structural features. Research into these derivatives may lead to the development of new therapeutic agents.
Industry: In industrial applications, this compound and its derivatives can be used as intermediates in the synthesis of more complex molecules, potentially leading to the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 7,15-Diazadispiro[5.1.5.3]hexadecane primarily involves its sterically hindered nitrogen atoms. These nitrogen atoms can participate in various chemical reactions, leading to the formation of different derivatives. The molecular targets and pathways involved depend on the specific derivative and its intended application. For example, the 14-imino derivative reacts with carbodiimides and isothiocyanates, forming adducts that can be studied for their potential biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Spirocyclic Compounds
1,7,9-Trioxadispiro[5.1.5.3]hexadecane
This oxygen-containing analog replaces nitrogen atoms with oxygen, forming a trioxadispiro structure. Key differences include:
- Stability : The trans isomer of 1,7,9-trioxadispiro[5.1.5.3]hexadecane is 2 kcal/mol more stable than its cis counterpart. The cis isomer adopts an "all-chair" conformation in solution, as confirmed by NMR and computational studies .
- Synthesis : Synthesized via alkoxy radical-promoted intramolecular hydrogen abstraction reactions, differing from the bromination and acetic acid-mediated routes used for diazadispiro derivatives .
- Applications : Primarily studied for solution-phase structural dynamics rather than industrial applications, unlike the polymer-stabilizing diazadispiro compound .
Table 1: Structural and Stability Comparison
3,3,11,11-Tetramethyl-15-(phenyl)-15-azadispiro[5.1.5.3]hexadecane-1,5,9,13-tetrone
This derivative features additional ketone groups and a phenyl substituent. Notable distinctions include:
Derivatives with Alkyl and Aryl Substituents
Variants such as 15-octadecyl and 15-(phenylmethyl) derivatives highlight the impact of substituents:
- Solubility and Compatibility: Long alkyl chains (e.g., octadecyl) improve compatibility with non-polar polymers like polyethylene, while aryl groups enhance thermal stability .
- Synthetic Flexibility : Substituents are introduced via nucleophilic substitution or coupling reactions, enabling tailored properties for specific polymer matrices .
Table 2: Substituent Effects on Diazadispiro Derivatives
Mechanistic and Computational Insights
- Acidity and Conformation : The diazadispiro compound’s nitrogen atoms confer greater basicity compared to trioxadispiro analogs. Computational studies (B3LYP/6-311+G(d)) on trioxadispiro isomers reveal solvent-dependent conformational preferences, which may extrapolate to diazadispiro systems .
- Thermal Stability: The 14-substituted diazadispiro derivatives exhibit superior thermal resistance in polymers compared to non-spiro UV stabilizers, attributed to their rigid spiro architecture .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7,15-Diazadispiro[5.1.5.3]hexadecane, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions using spirocyclic precursors. For example, bromination of intermediates with Br₂ in acetic acid under controlled conditions has been demonstrated for analogous compounds. Optimization can employ factorial design to systematically evaluate variables such as temperature, stoichiometry, and reaction time. Orthogonal experimental designs are particularly effective for identifying critical parameters without exhaustive testing .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H, ¹³C) is essential for structural elucidation, while mass spectrometry (MS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity assessment. Cross-referencing spectral data with authoritative databases like the NIST Chemistry WebBook enhances validation reliability .
Q. How should researchers design preliminary experiments to assess the stability of this compound under varying environmental conditions?
- Methodological Answer : A pre-experimental design (e.g., one-shot case study) can evaluate stability by exposing the compound to controlled temperature, humidity, and light conditions. Data collection via spectroscopic monitoring (e.g., UV-Vis degradation kinetics) provides baseline stability profiles. Quasi-experimental frameworks with pretest-posttest comparisons are also viable .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the synthesis design of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and intermediates. Coupled with information science, these methods prioritize high-yield routes and reduce trial-and-error experimentation. The ICReDD framework exemplifies this integration, using feedback loops between simulations and lab validation to refine conditions .
Q. What advanced statistical methods are suitable for resolving contradictions in experimental data during optimization studies?
- Methodological Answer : Multivariate regression analysis and Taguchi orthogonal arrays isolate key variables affecting yield or purity. Contradictions often arise from unmodeled interactions, which residual analysis can identify. For example, partial least squares (PLS) regression disentangles multicollinearity in factors like catalyst loading and solvent polarity .
Q. How can AI-driven simulations in COMSOL Multiphysics improve process control in scaled-up synthesis?
- Methodological Answer : AI algorithms integrated with multiphysics models simulate heat transfer, mass flow, and reaction kinetics in real time. These tools enable dynamic adjustments (e.g., temperature gradients in continuous-flow reactors) to maintain optimal conditions during scale-up. Smart laboratories with autonomous experimentation platforms further enhance reproducibility .
Q. What reactor design considerations are critical for efficient scale-up of this compound synthesis?
- Methodological Answer : Reactor design must address heat dissipation, mixing efficiency, and residence time distribution. Computational fluid dynamics (CFD) in tools like COMSOL models fluid behavior, while membrane separation technologies (e.g., selective permeation) isolate intermediates. CRDC classifications emphasize integrating these principles into modular reactor systems .
Q. How can researchers validate the environmental impact of this compound degradation byproducts using advanced microspectroscopic techniques?
- Methodological Answer : Synchrotron-based microspectroscopy (e.g., FTIR imaging) maps surface interactions of degradation products. Coupled with gas chromatography-mass spectrometry (GC-MS), this identifies persistent byproducts. Indoor surface chemistry studies provide frameworks for analyzing nanoscale reactivity in environmental matrices .
Data and Validation
Q. What protocols ensure data integrity when characterizing novel spirocyclic compounds like this compound?
- Methodological Answer : Implement triple-phase validation:
Experimental replication : Independent synthesis and characterization.
Cross-database verification : Match spectral data against NIST and peer-reviewed repositories.
Blinded analysis : Third-party validation of raw data to minimize bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
